1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene
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Overview
Description
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with six ethynyl groups, each linked to a heptoxyphenyl moiety. Its intricate structure makes it a subject of interest in materials science, particularly in the development of liquid crystalline materials and organic semiconductors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hexakis[2-(4-heptoxyphenyl)ethyl]benzene.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors and liquid crystalline materials for electronic devices.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is primarily related to its ability to form stable, self-organizing structures. The ethynyl groups facilitate π-π stacking interactions, leading to the formation of columnar liquid crystalline phases. These phases are crucial for the compound’s application in organic electronics, where they enhance charge transport properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6-Hexakis[2-(4-dodecylphenyl)ethynyl]benzene
- 1,2,3,4,5,6-Hexakis[2-(4-methoxyphenyl)ethynyl]benzene
- 1,2,3,4,5,6-Hexakis[2-(4-bromophenyl)ethynyl]benzene
Uniqueness
1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is unique due to its specific heptoxyphenyl substituents, which impart distinct physical and chemical properties. These substituents enhance the compound’s solubility in organic solvents and its ability to form ordered structures, making it particularly suitable for applications in liquid crystalline materials and organic semiconductors.
Properties
CAS No. |
120449-67-4 |
---|---|
Molecular Formula |
C96H114O6 |
Molecular Weight |
1363.9 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[2-(4-heptoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C96H114O6/c1-7-13-19-25-31-73-97-85-55-37-79(38-56-85)49-67-91-92(68-50-80-39-57-86(58-40-80)98-74-32-26-20-14-8-2)94(70-52-82-43-61-88(62-44-82)100-76-34-28-22-16-10-4)96(72-54-84-47-65-90(66-48-84)102-78-36-30-24-18-12-6)95(71-53-83-45-63-89(64-46-83)101-77-35-29-23-17-11-5)93(91)69-51-81-41-59-87(60-42-81)99-75-33-27-21-15-9-3/h37-48,55-66H,7-36,73-78H2,1-6H3 |
InChI Key |
URUUOVOQDIDTFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)OCCCCCCC)C#CC4=CC=C(C=C4)OCCCCCCC)C#CC5=CC=C(C=C5)OCCCCCCC)C#CC6=CC=C(C=C6)OCCCCCCC)C#CC7=CC=C(C=C7)OCCCCCCC |
Origin of Product |
United States |
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